1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane

Description

Structural Characteristics and International Union of Pure and Applied Chemistry Nomenclature

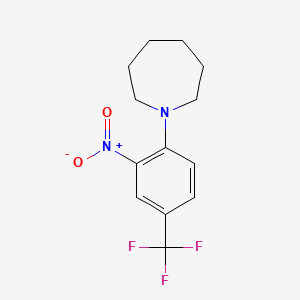

The structural architecture of this compound is defined by its seven-membered saturated nitrogen heterocycle directly bonded to a substituted aromatic ring bearing both nitro and trifluoromethyl substituents. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound is systematically named as 1-[2-nitro-4-(trifluoromethyl)phenyl]azepane, reflecting the precise positioning of functional groups on the phenyl ring and their attachment to the nitrogen atom of the azepane ring. The molecular formula C₁₃H₁₅F₃N₂O₂ indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 288.27 grams per mole.

The azepane ring system adopts a chair-like conformation characteristic of seven-membered saturated heterocycles, with the nitrogen atom serving as the heteroatom and providing the site for aromatic substitution. The phenyl ring substituents are positioned at the 2- and 4- positions relative to the nitrogen attachment point, with the nitro group (-NO₂) occupying the ortho position and the trifluoromethyl group (-CF₃) located at the para position. This substitution pattern creates a distinctive electronic environment where the strongly electron-withdrawing nature of both substituents influences the overall molecular properties and reactivity profile.

The Simplified Molecular Input Line Entry System representation of this compound is documented as FC(C1=CC=C(N2CCCCCC2)C(N+=O)=C1)(F)F, which provides a linear notation describing the complete molecular connectivity. Computational chemistry analyses reveal specific molecular descriptors including a topological polar surface area of 46.38 and a calculated logarithm of the partition coefficient value of 3.994, indicating moderate lipophilicity characteristics.

Historical Development in Heterocyclic Chemistry

The development of azepane-containing compounds has emerged from the broader evolution of seven-membered heterocyclic chemistry, which has gained significant momentum over the past fifty years. Early investigations into seven-membered nitrogen heterocycles focused primarily on the synthesis and characterization of simple azepine and azepane derivatives, with researchers exploring various ring-expansion methodologies to access these challenging molecular frameworks. The incorporation of electron-withdrawing substituents such as nitro and trifluoromethyl groups represents a more recent advancement in this field, driven by the recognition that such modifications can dramatically enhance biological activity and pharmaceutical relevance.

Historical synthetic approaches to azepane derivatives have predominantly involved ring expansion reactions of five- or six-membered precursors using thermal, photochemical, and microwave irradiation methodologies. The development of convergent synthetic strategies, particularly those involving donor-acceptor cyclopropanes and azadienes in Lewis acid-catalyzed (4+3) annulation reactions, has provided new pathways to access densely substituted azepane derivatives under mild reaction conditions. These methodological advances have been crucial in enabling the synthesis of complex azepane derivatives bearing multiple functional groups, including compounds like this compound.

The historical context of trifluoromethyl-containing heterocycles reveals their emergence as important pharmacophores in medicinal chemistry due to their unique electronic properties and metabolic stability characteristics. The combination of trifluoromethyl groups with nitro substituents on azepane-containing molecules represents a convergence of multiple areas of heterocyclic chemistry development, incorporating insights from organofluorine chemistry, nitro compound reactivity, and seven-membered ring synthesis.

Position within Azepane Derivative Classifications

This compound occupies a distinctive position within the broader classification of azepane derivatives, specifically categorized as a substituted N-arylazepane bearing multiple electron-withdrawing substituents. Seven-membered nitrogen heterocycles, including azepanes, represent an important class of compounds with significant pharmacological and therapeutic implications across diverse biological targets. Within this classification system, the compound can be further categorized based on its substitution pattern, electronic properties, and potential biological activities.

The presence of both nitro and trifluoromethyl substituents places this compound within the subset of highly electronically modified azepane derivatives, distinguishing it from simpler alkyl-substituted or unsubstituted azepane analogues. This classification is particularly relevant given that trifluoromethylated compounds often exhibit enhanced biological activity, metabolic stability, and unique pharmacokinetic properties compared to their non-fluorinated counterparts. The nitro group adds an additional dimension of reactivity and potential for further chemical modification, positioning the compound as a versatile intermediate for synthetic elaboration.

Recent pharmacological studies of seven-membered nitrogen heterocycles have demonstrated their utility as histamine H₃ receptor ligands, with specific biphenyloxy-alkyl-azepane derivatives showing high binding affinity and antagonistic activity. While this compound has not been specifically evaluated in these contexts, its structural classification suggests potential for similar biological interactions based on the established structure-activity relationships within the azepane family.

| Classification Parameter | Category | Specific Designation |

|---|---|---|

| Ring System | Seven-membered heterocycle | Azepane (saturated) |

| Substitution Type | N-Aryl derivative | Phenyl-substituted |

| Electronic Character | Electron-deficient | Nitro and trifluoromethyl bearing |

| Functional Group Class | Mixed electron-withdrawing | Nitro-trifluoromethyl combination |

| Synthetic Accessibility | Moderate complexity | Multi-step synthesis required |

Properties

IUPAC Name |

1-[2-nitro-4-(trifluoromethyl)phenyl]azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c14-13(15,16)10-5-6-11(12(9-10)18(19)20)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCXQYOIHZRWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Nitro-Trifluoromethyl Aromatic Precursors

One classical approach involves the nucleophilic substitution of a halogenated or activated aromatic precursor bearing the nitro and trifluoromethyl groups with azepane or its derivatives.

- Starting materials such as 4-nitro-2-(trifluoromethyl)phenyl halides or ketones are reacted with azepane under basic or catalytic conditions.

- The process often requires careful control of solvent and temperature to avoid side reactions such as phenol formation or reduction of the nitro group.

- Organic bases like DBN (1,5-diazabicyclo[4.3.0]non-5-ene) have been used but are expensive and require recovery.

- Inorganic hydroxide bases in water-miscible solvents can lead to undesired by-products; water-immiscible solvents slow the reaction and may require phase transfer catalysts, which also cause by-products.

- A patented process (WO2021160468A1) describes a safe, cheap, and fast method for preparing 1-[4-nitro-2-(trifluoromethyl)phenyl]-alkanones, which are related intermediates, by treating nitrate esters with bases in solvents like toluene or o-xylene, followed by extraction and purification steps. This process minimizes side reactions and is suitable for industrial scale.

Photochemical Dearomative Ring Expansion of Nitroarenes

A novel and efficient method for synthesizing azepane derivatives involves photochemical dearomative ring expansion of nitroarenes:

- The process uses blue light irradiation (around 427 nm) to convert nitrobenzene derivatives into 3H-azepines via singlet nitrene intermediates.

- Subsequent hydrogenolysis converts these azepines into saturated azepanes.

- This method allows the direct transformation of nitro-substituted aromatic compounds into azepane rings in a short sequence (two steps).

- The reaction tolerates various substituents, including trifluoromethyl groups, and proceeds under mild conditions at room temperature.

- For example, m-substituted nitrobenzenes with trifluoromethyl groups have been successfully converted into the corresponding azepanes with good yields and regioselectivity.

Copper(I)-Catalyzed Tandem Cyclization

Another approach involves copper(I)-catalyzed tandem cyclization reactions:

- Amines and allenyne substrates are reacted in the presence of copper(I) catalysts such as [Cu(CH3CN)4PF6] in anhydrous solvents like 1,4-dioxane.

- The reaction is conducted under inert atmosphere at elevated temperatures (around 70 °C) for several hours.

- This method has been used to prepare trifluoromethyl-substituted azepin-2-carboxylates and related azepane derivatives with moderate to good yields (~65%).

Other Synthetic Routes

- Processes involving nitration of trifluoromethyl-substituted phenyl compounds followed by reduction and ring closure have been reported.

- Some patents describe environmentally friendly processes for preparing nitro-substituted trifluoromethyl aromatic intermediates used in azepane synthesis.

- Catalyst-free ring expansions and cyclizations have also been explored for related azepine skeletons, which can be further transformed into azepanes.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The patented base treatment method emphasizes the importance of solvent choice and base type to minimize by-products such as phenols and benzylic alcohols, which are common in aqueous or phase-transfer catalyzed systems.

- Photochemical methods leverage singlet nitrene intermediates generated from nitro groups under light irradiation, enabling ring expansion and formation of azepane rings with high regioselectivity and functional group tolerance.

- Copper-catalyzed methods provide a tandem cyclization route that can incorporate various substituents, including trifluoromethyl groups, into the azepane framework, expanding the scope of accessible derivatives.

- Environmental considerations are increasingly important; some processes focus on recycling acids and minimizing hazardous reagents to improve sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane undergoes various chemical reactions including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.

Major Products:

Reduction: 1-(2-Amino-4-(trifluoromethyl)phenyl)azepane.

Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of novel therapeutic agents.

Medicine: Explored for its potential antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azepane-Based Compounds

Key Observations :

- The target compound’s ortho-nitro/para-CF₃ combination creates a unique electronic profile, distinguishing it from analogs with single substituents or differing positions.

- Compared to 1-(4-Nitrophenyl)azepane , the ortho-nitro group in the target compound introduces steric effects that may alter binding interactions in biological systems .

Comparison with Heterocyclic Analogs

Table 2: Comparison with Six-Membered Heterocycles

Key Observations :

- Piperidine analogs (six-membered) exhibit distinct pharmacokinetic profiles due to reduced ring strain and faster metabolic processing .

Functional Group Modifications

Table 3: Impact of Substituent Variations on Reactivity

Key Observations :

- The CF₃ group in the target compound provides stronger electron withdrawal than chlorine or methoxy groups, enhancing electrophilic reactivity .

- Amino-substituted analogs (e.g., 1-(4-Aminophenyl)azepane) exhibit contrasting properties due to electron donation, reducing their suitability for applications requiring strong electrophilic centers .

Biological Activity

1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane is an organic compound characterized by a seven-membered saturated azepane ring and a phenyl group substituted with both a nitro group and a trifluoromethyl group. This unique structure contributes to its biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H14F3N3O2. The presence of the electron-withdrawing nitro and trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions. The azepane ring adds a degree of flexibility, allowing for diverse interactions with biological targets.

Biological Activity

Research indicates that compounds with structural similarities to this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have been shown to possess significant antimicrobial properties, potentially useful in treating infections.

- Anti-inflammatory Properties : The presence of the nitro group can enhance anti-inflammatory activity, as seen in related compounds that inhibit cyclooxygenase (COX) enzymes.

- Anticancer Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential as anticancer agents.

Anticancer Activity

A study highlighted the anticancer potential of piperidine derivatives, noting that compounds similar to this compound exhibited enhanced cytotoxicity in tumor cell models. For instance, a derivative showed better apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .

Anti-inflammatory Activity

In vitro studies have demonstrated that certain derivatives possess potent anti-inflammatory effects. For example, one compound showed an inhibition rate of 93.80% compared to standard diclofenac sodium (90.21%) at a concentration of 1 mM, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2,4-Dinitrophenyl)azepane | Two nitro groups on phenyl | Increased electron-withdrawing effects |

| 1-(2-Nitrophenyl)-piperidine | Piperidine ring instead of azepane | Different ring size alters reactivity |

| 1-(Trifluoromethylphenyl)azepane | Trifluoromethyl substitution without nitro | Focus on lipophilicity without additional reactivity |

| N-[2-Nitro-4-(trifluoromethyl)]aniline | Aniline derivative | Different functional group orientation |

Q & A

Q. What are the optimized synthetic routes for 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane, and how can reaction yields be improved?

Methodological Answer:

- Microwave-Assisted Synthesis : Evidence from analogous nitro-trifluoromethyl benzene derivatives suggests microwave reactors enhance reaction efficiency. For example, microwave irradiation (100–150°C, 10–30 min) with catalytic base (e.g., K₂CO₃) can improve coupling between azepane and nitro-trifluoromethyl aryl halides .

- Stepwise Functionalization : Introduce the nitro group post-azepane coupling to avoid side reactions. Protect the azepane nitrogen during nitration to prevent oxidation .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Typical yields range 40–60%, but purification via column chromatography (silica gel, gradient elution) improves purity ≥98% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Storage Conditions : Store as a crystalline solid at -20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis (C18 column, acetonitrile/water) to detect degradation products (e.g., nitro reduction or azepane ring opening) .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with this compound derivatives?

Methodological Answer:

- Kinase Inhibition : Structural analogs (e.g., piperazine derivatives) show activity against tyrosine kinases. Use in vitro kinase assays (e.g., ADP-Glo™) with recombinant enzymes (IC₅₀ determination) .

- Antiviral Screening : Evaluate against viral proteases (e.g., SARS-CoV-2 Mpro) via fluorescence resonance energy transfer (FRET) assays. The nitro group may act as a Michael acceptor .

Q. How do structural modifications (e.g., azepane vs. piperazine) affect bioactivity?

Methodological Answer:

-

Comparative SAR Studies :

-

Synthesis Strategy : Replace azepane with piperazine via SNAr reaction (120°C, DMF, 12 h) and compare IC₅₀ values in dose-response assays .

Q. What analytical challenges arise in detecting metabolites of this compound?

Methodological Answer:

- Derivatization for LC-MS : Use 1-fluoro-2-nitro-4-(trifluoromethyl)benzene to tag amine metabolites (microwave-assisted, 5 min, 60°C). Detect derivatives via MRM transitions (QTOF-MS) .

- Chromatographic Separation : Employ HILIC columns for polar metabolites (e.g., nitroso intermediates) with mobile phase: 0.1% formic acid in acetonitrile/water .

Q. How can mechanistic contradictions between in vitro and in vivo data be resolved?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation, NADPH cofactor). Low bioavailability may explain in vivo inactivity despite in vitro potency .

- Probe Studies : Use isotopic labeling (e.g., ¹⁸O-nitro group) to track metabolic pathways (e.g., nitroreductase-mediated activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.